1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: This compound shares the benzoxazole and piperidine rings but has a different functional group.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have similar structural features but include a fluorine atom and different substituents.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2,2-DIPHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H24N2O2/c29-26(24(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-17-15-21(16-18-28)25-27-22-13-7-8-14-23(22)30-25/h1-14,21,24H,15-18H2 |
InChI Key |
ZGOOFPDOZLADJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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